Welcome to the BenchChem Online Store!
molecular formula C8H5FO B2772459 5-Ethynyl-2-fluorophenol CAS No. 1062617-98-4

5-Ethynyl-2-fluorophenol

Cat. No. B2772459
M. Wt: 136.125
InChI Key: AVSDFLDCXRYVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07723368B2

Procedure details

2-fluoro-5-((triisopropylsilyl)ethynyl)phenol is dissolved in THF and tetrabutyl ammoniumflouride is added. The solution is stirred overnight at RT. Et2O is added and the solution is washed with H2O, Brine, dried, and the solvent removed. This material is used without any further purification.
Name
2-fluoro-5-((triisopropylsilyl)ethynyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si](C(C)C)(C(C)C)C(C)C)=[CH:4][C:3]=1[OH:20].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOCC>C1COCC1>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([OH:20])[CH:4]=1)#[CH:9] |f:1.2|

Inputs

Step One
Name
2-fluoro-5-((triisopropylsilyl)ethynyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C#C[Si](C(C)C)(C(C)C)C(C)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution is washed with H2O, Brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
This material is used without any further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#C)C=1C=CC(=C(C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.